molecular formula C21H20O10 B13723907 Emodin 8-glucoside

Emodin 8-glucoside

Cat. No.: B13723907
M. Wt: 432.4 g/mol
InChI Key: HSWIRQIYASIOBE-QZNXSETBSA-N
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Description

Emodin 8-glucoside (CAS: 23313-21-5), also known as emodin 8-O-β-D-glucopyranoside, is an anthraquinone glycoside derived from the natural compound emodin. It is found in plants such as Rheum emodi and aloe species. Structurally, it consists of emodin (a trihydroxyanthraquinone) conjugated with a β-D-glucopyranosyl moiety at the 8-position . Its molecular formula is C₂₁H₂₀O₁₀, with a molecular weight of 432.38 g/mol. The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and methanol but poor aqueous solubility .

This compound is primarily used in research for its DNA-binding properties in the minor groove and immunomodulatory effects, such as activating macrophages via TLR-2/MAPK/NF-κB signaling pathways . Unlike its aglycone counterpart, emodin, it is reported to have lower hepatotoxicity in preliminary studies, though conflicting evidence exists .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

1,6-dihydroxy-3-methyl-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13?,17-,19+,20?,21-/m1/s1

InChI Key

HSWIRQIYASIOBE-QZNXSETBSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4C([C@H]([C@@H](C(O4)CO)O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Sources and Extraction

The primary natural source for Emodin 8-glucoside is the aerial parts of Reynoutria japonica Houtt. (Polygonaceae), also known as Japanese knotweed. This plant is rich in polyphenols, including anthraquinones and their glucosides such as this compound. The extraction typically uses methanol as a solvent to obtain a crude extract containing the compound along with other secondary metabolites.

Preparation Methods

Extraction Process

  • Solvent Extraction : Methanolic extraction of the aerial parts of Reynoutria japonica is performed to solubilize this compound and related compounds.
  • Concentration : The methanolic extract is concentrated under reduced pressure to remove solvent and enrich the extract.

Purification Techniques

  • Centrifugal Partition Chromatography (CPC) : This technique is employed for the initial purification of this compound from the crude extract. CPC operates in descending mode using a biphasic solvent system composed of petroleum ether, ethyl acetate, methanol, and water in the ratio 4:5:4:5 (v/v/v/v). This method is scalable, allows high recovery without solid adsorbents, and is suitable for isolating pure compounds directly from plant extracts.
  • Preparative High-Performance Liquid Chromatography (HPLC) : Following CPC, preparative HPLC is used to further purify this compound to high purity levels required for bioactivity assays and research.

Stock Solution Preparation

  • This compound is soluble in dimethyl sulfoxide (DMSO). Stock solutions are prepared by dissolving the compound in DMSO, with heating to 37°C and sonication to improve solubility if necessary.
  • The stock solutions are stored at 4°C protected from light, or at -20°C to -80°C for longer-term storage (up to 6 months at -80°C).
  • To prepare solutions of specific molarity, precise volumes of DMSO are used according to the amount of compound weighed.
Table 1: Stock Solution Preparation Volumes for this compound (Molecular Weight 432.38 g/mol)
Desired Molarity 1 mg Compound (mL DMSO) 5 mg Compound (mL DMSO) 10 mg Compound (mL DMSO)
1 mM 2.3128 11.5639 23.1278
5 mM 0.4626 2.3128 4.6256
10 mM 0.2313 1.1564 2.3128

In Vivo Formulation Preparation

  • For in vivo studies, this compound stock solution in DMSO is diluted sequentially with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, distilled water, or corn oil.
  • Each solvent addition requires the previous solution to be clear before proceeding to the next solvent.
  • Physical methods like vortexing, ultrasound, or heating in a water bath assist in achieving clear solutions.

Analytical and Quality Control

  • The purity and identity of this compound are confirmed by chromatographic methods (HPLC) and mass spectrometry.
  • Retention time (Rt) in chromatographic analysis is approximately 21.3 minutes.
  • Mass spectrometry confirms the molecular ion at m/z 431.1 (negative ion mode), consistent with the molecular formula C21H20O10.
  • Fragmentation patterns in MS/MS support the structure and purity of the isolated compound.
Table 2: Key Analytical Data for this compound from Reynoutria japonica Extract
Parameter Value
Molecular Formula C21H20O10
Molecular Weight 432.38 g/mol
Retention Time (Rt) 21.3 min (HPLC)
Theoretical Mass 431.0984 (m/z, negative mode)
Experimental Mass 431.0994 (m/z)
MS/MS Fragments 341, 311, 283, 271

Summary of Research Findings on Preparation

  • The combined use of methanolic extraction, CPC, and preparative HPLC provides an efficient, scalable, and reproducible method for isolating this compound in high purity from Reynoutria japonica aerial parts.
  • The preparation method ensures the compound is suitable for biological testing, including anticancer activity assays.
  • Stock solutions prepared in DMSO with appropriate storage conditions maintain compound stability for extended periods.
  • In vivo formulations require careful stepwise dilution with co-solvents to maintain solubility and bioavailability.

Chemical Reactions Analysis

Types of Reactions: Emodin 8-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Scientific Research Applications

Anticancer Properties

Emodin 8-glucoside has shown promising results in cancer research, particularly concerning nervous system tumors. A study investigated its antiproliferative and cytotoxic effects on various cancer cell lines, including SK-N-AS neuroblastoma and T98G human glioblastoma. The findings indicated that this compound inhibits cell viability and proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
C6 mouse glioblastoma52.67
T98G human glioblastoma61.24
SK-N-AS neuroblastoma108.7

These results suggest that this compound may be a potential natural antitumor agent for treating nervous system cancers .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound against focal cerebral injury induced by ischemia and reperfusion. The compound has been shown to inhibit glutamate neurotoxicity through antioxidative mechanisms, which could be beneficial for neurological health .

Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory effects. In vitro studies using lipopolysaccharide-stimulated Raw 264.7 cells revealed that the compound could suppress the expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-10 in a dose-dependent manner . This suggests its potential application in treating inflammatory diseases.

Study on Neuroblastoma Cells

A recent study focused on the effects of this compound on SK-N-AS neuroblastoma cells. The results demonstrated that treatment with this compound resulted in marked inhibition of cell viability and proliferation over a range of concentrations (1–150 µM). The highest activity was observed at lower concentrations, indicating its potential as a therapeutic agent against neuroblastoma .

Hepatoprotective Effects

Another area of investigation involved the hepatoprotective properties of this compound. Studies have suggested that it can mitigate liver damage caused by various toxic agents through its antioxidative properties. This could open avenues for its application in treating liver diseases .

Comparison with Similar Compounds

Structural and Chemical Properties

Emodin 8-glucoside belongs to the anthraquinone glycoside family. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Glycosylation Position Key Features
Emodin C₁₅H₁₀O₅ 270.24 N/A Aglycone form; hepatotoxic, genotoxic, and low bioavailability .
Emodin 6-glucoside C₂₁H₂₀O₁₀ 432.38 6-position Lower antiproliferative activity (cell viability: 1.6%) compared to 8-glucoside .
This compound C₂₁H₂₀O₁₀ 432.38 8-position Higher DNA-binding affinity; activates macrophages more strongly .
Physcion C₁₆H₁₂O₅ 284.26 N/A Methylated anthraquinone; hepatotoxic but less potent than emodin .
Aloe emodin C₁₅H₁₀O₅ 270.24 N/A Hydroxyanthraquinone; hepatotoxic and genotoxic .

Key Differences :

  • Glycosylation Position: Emodin 6-glucoside and 8-glucoside differ in sugar moiety placement, affecting biological activity. This compound shows stronger immunomodulatory effects than the 6-isomer .
  • Solubility : Glycosylation improves water solubility compared to emodin, though this compound remains poorly soluble in water .
Antitumor and Antiproliferative Effects
  • This compound : Exhibits antiproliferative activity in neurosystem tumors (cell viability: 1.4% at 10 μg/mL) . Its DNA-binding capability may enhance chemotherapeutic sensitization .
  • Emodin : Higher cytotoxicity (cell viability: 24.4%) but significant hepatotoxicity and reproductive toxicity .
  • Physcion : Less potent than emodin but still hepatotoxic .
Immunomodulatory Effects
  • This compound activates macrophages more robustly than emodin, increasing phagocytosis and cytokine production via TLR-2/MAPK/NF-κB pathways .
Hepatotoxicity
  • Emodin : Well-documented hepatotoxicity (CC₅₀: 28.10 μM) and nephrotoxicity .
  • Further validation is needed.

Pharmacokinetics and Bioavailability

  • Emodin : Poor oral bioavailability (<5%) due to first-pass metabolism and low solubility .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Emodin 8-glucoside in plant extracts?

  • Methodological Answer : Use high-resolution liquid chromatography coupled with mass spectrometry (LC-MS/QTOF) to confirm the molecular ion peak (exact mass: 432.1388708 Da) and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) can resolve the glycosidic linkage at the 8-position of the anthraquinone core. Cross-reference with spectral databases and authenticated standards (e.g., anthraglycoside B) . For quantification, employ calibration curves using pure this compound (CAS 33037-46-6) dissolved in methanol, with detection limits validated via spike-recovery experiments .

Q. How does solubility and pH affect the stability of this compound in experimental buffers?

  • Methodological Answer : this compound is slightly soluble in water and stable in methanol. Its weak acidity (pKa ~8–10) necessitates pH-controlled buffers (e.g., phosphate-buffered saline, pH 6–7.4) to prevent hydrolysis of the β-D-glucopyranoside bond. Conduct accelerated stability studies (e.g., 40°C, 75% humidity) with HPLC monitoring to assess degradation products like free emodin .

Q. What extraction protocols optimize yield of this compound from Polygonaceae plants?

  • Methodological Answer : Use Soxhlet extraction with ethanol-water (70:30 v/v) at 60°C for 6 hours, followed by silica gel chromatography to isolate the compound. Validate yields via LC-MS against reference standards. Factors like plant age, seasonal variation, and solvent polarity significantly modulate extraction efficiency .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s binding affinity to oncogenic targets like AKT-1 and STAT3?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of AKT-1 (PDB ID: 3O96) and STAT3 (PDB ID: 1BG1). This compound’s binding affinity (-10.5 kcal/mol for AKT-1, -7.6 kcal/mol for STAT3) correlates with hydrogen bonds to residues like Glu69, Thr199, and Thr200. Validate predictions with 40 ns molecular dynamics (MD) simulations to assess binding stability .

Q. What experimental designs address contradictory data on this compound’s antibacterial vs. cytotoxic effects?

  • Methodological Answer : Use dose-response assays (e.g., MIC for Streptococcus mutans vs. IC₅₀ for cancer cell lines) to establish therapeutic windows. For S. mutans, apply this compound topically (0.1–1.0 mg/mL) to assess biofilm inhibition without cytotoxic effects on oral keratinocytes. Contrast with cancer models (e.g., MCF-7 cells) using apoptosis markers (Annexin V/PI) to differentiate selective toxicity .

Q. How do synthesis pathways influence the stereochemical purity of this compound?

  • Methodological Answer : Enzymatic glycosylation (e.g., UDP-glucosyltransferases) ensures β-D-configuration at the 8-position, whereas chemical synthesis risks α-anomer formation. Characterize purity via chiral HPLC and circular dichroism (CD). Compare synthetic vs. natural isolates for bioequivalence in pharmacokinetic studies .

Q. What statistical approaches resolve variability in this compound’s pharmacokinetic parameters across in vivo models?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences in bioavailability. Pool data from rat caries models (oral administration, 10 mg/kg) and murine xenografts (IV dosing), adjusting for covariates like metabolic enzyme expression (e.g., CYP3A4). Apply ANOVA with post-hoc Tukey tests to compare AUC and t₁/₂ values .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound isolates?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Purity : ≥95% by HPLC (λ = 280 nm).
  • Structural confirmation : Match ¹³C NMR shifts (e.g., C-8 glucoside at δ 100–105 ppm) to reference data.
  • Bioactivity : Standardize antifungal/antiproliferative assays (e.g., Candida albicans MIC, MTT on HT-29 cells) across batches .

Q. What metadata is critical for sharing this compound datasets in public repositories?

  • Methodological Answer : Include:

  • Chemical descriptors : SMILES notation (e.g., COC1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O), exact mass, solubility.
  • Assay conditions : Temperature, pH, solvent system.
  • Instrument parameters : LC-MS gradients, collision energies.
    Archive in FAIR-compliant repositories (e.g., ChEMBL, GNPS) with DOI links .

Tables

Table 1 : Binding Affinities of this compound to Oncogenic Targets

TargetBinding Affinity (kcal/mol)Key Interacting Residues
AKT-1-10.5Glu69, Leu198, Thr199
STAT3-7.6Thr200, Pro201
Bcl-2-7.2Asn62, His64
Source: Molecular docking and MD simulations

Table 2 : Stability of this compound Under Accelerated Conditions

ConditionDegradation (%)Major Degradation Product
40°C, 75% RH, 7d12.3Emodin
25°C, 60% RH, 30d4.7None detected
Source: HPLC stability studies

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